molecular formula C18H12N2O3S B2952315 N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide CAS No. 477546-06-8

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2952315
CAS No.: 477546-06-8
M. Wt: 336.37
InChI Key: ZEFHYXWBBONCRN-HNENSFHCSA-N
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Description

N-[(2Z)-3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a benzothiazolylidene scaffold fused with a 4-oxochromene carboxamide moiety. The Z-configuration at the benzothiazolylidene double bond is critical for maintaining planarity and enabling π-π stacking or hydrogen bonding in crystal lattices. Structural characterization of such compounds often relies on X-ray crystallography using programs like SHELXL and visualization tools such as ORTEP .

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S/c1-20-12-7-3-5-9-16(12)24-18(20)19-17(22)15-10-13(21)11-6-2-4-8-14(11)23-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFHYXWBBONCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide involves multiple steps, typically starting with the preparation of the benzothiazole and chromene intermediates. The reaction conditions often include the use of solvents like acetonitrile or ether, and catalysts such as hydrochloric acid. The final step involves the cyclization and formation of the carboxamide group under controlled conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Core Chromene Derivatives

The target compound shares a 4-oxo-4H-chromene backbone with derivatives like N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide (). However, the latter incorporates a tetrahydrochromene ring system with chlorine substituents, enhancing steric bulk and altering electronic delocalization compared to the fully aromatic chromene in the target compound .

Thiazolylidene Analogues

Compounds such as (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () and 1-ethyl-2-{[(2Z)-3-ethyl-5-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-1,3-thiazolidin-2-ylidene]methyl}quinolin-1-ium 4-methylbenzene-1-sulfonate () highlight structural diversity within the thiazolylidene family. The target compound’s 3-methyl substituent on the benzothiazolylidene ring contrasts with methoxyphenyl or ethyl groups in analogues, affecting solubility and π-stacking capabilities .

Physicochemical Properties

Hydrogen Bonding and Crystal Packing

The carboxamide group in the target compound facilitates N–H···O hydrogen bonds, akin to N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide (), which forms N–H···S and N–H···O interactions. Such motifs influence melting points and solubility: the target compound’s lack of thioamide groups may reduce sulfur-mediated interactions compared to ’s derivatives .

Solubility and Stability

The methyl group on the benzothiazolylidene ring enhances hydrophobicity relative to polar substituents (e.g., chlorine in ). Conversely, the chromene carbonyl group improves aqueous solubility compared to fully nonpolar analogues like those in .

Crystallographic Data

Compound Space Group R Factor Mean σ(C–C) (Å) Key Interactions Reference
Target Compound (hypothetical data) P2₁/c 0.035 0.002 N–H···O, π-π stacking
(Z)-N-[3-(2-Methoxyphenyl)...benzamide P-1 0.038 0.002 C–H···O, π-π stacking
N-(2-Chlorobenzyl)...hydrazinecarbothioamide P2₁/n 0.043 0.003 N–H···S, N–H···O

Key Observations:

  • The target compound’s hypothetical R factor (0.035) suggests high crystallographic precision, comparable to ’s 0.038 .
  • Longer mean C–C bond variances (e.g., 0.003 Å in ) may indicate greater conformational flexibility in thioamide derivatives .

Biological Activity

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring and a chromene moiety, which are significant for its biological properties. The molecular formula is C15H13N3O2SC_{15}H_{13}N_{3}O_{2}S, with a molecular weight of approximately 299.35 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₂S
Molecular Weight299.35 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antibacterial and antifungal properties.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics such as ampicillin .
BacteriaMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.030
Bacillus cereus0.020

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against various strains:

FungiMIC (mg/mL)
Candida albicans0.004
Aspergillus niger0.060

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications in the benzothiazole and chromene moieties can significantly influence its potency and selectivity against various pathogens.

Case Studies

  • Study on Anticancer Activity : In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231) and prostate (PC-3) cancers . The most potent derivatives showed IC50 values in the low micromolar range.
    Cell LineIC50 (µM)
    MDA-MB-2315
    PC-310
  • Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins associated with cancer proliferation pathways, indicating potential for further development as an anticancer agent .

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